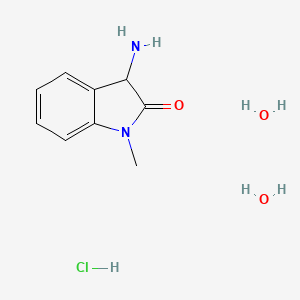

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate

Description

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate (C₉H₁₁N₂O·HCl·2H₂O) is an indole-derived compound characterized by a 1-methyl substitution, a 3-amino group, and a hydrochloride salt in a dihydrate crystalline form. The dihydrate state enhances stability and solubility, making it suitable for pharmaceutical research and synthesis intermediates . Its molecular weight is approximately 254.72 g/mol (calculated), with structural features critical for interactions in medicinal chemistry.

Properties

IUPAC Name |

3-amino-1-methyl-3H-indol-2-one;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH.2H2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;;;/h2-5,8H,10H2,1H3;1H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZVGDJUHDOOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-(Hydroxyimino)-1-Methylindolin-2-One

A widely reported method involves the catalytic hydrogenation of 3-(hydroxyimino)-1-methylindolin-2-one. The reaction employs palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (1 atm) in methanol. After 10 hours at room temperature, the intermediate amine is treated with concentrated hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: Methanol

-

Temperature: 25°C

-

Time: 10 hours

This method is favored for its scalability and reproducibility, though it requires stringent control over hydrogen pressure to avoid over-reduction.

Eschenmoser Coupling with 3-Bromooxindoles

An alternative route utilizes 3-bromo-1-methylindolin-2-one and thiobenzamides via an Eschenmoser coupling reaction. This one-pot synthesis, conducted in dimethylformamide (DMF) with triethylamine (TEA), achieves yields exceeding 80%. The mechanism involves nucleophilic displacement of the bromine atom by the thioamide, followed by rearrangement to form the amino group.

Optimized Protocol:

-

Starting Material: 3-Bromo-1-methylindolin-2-one

-

Reagent: Thiobenzamide

-

Base: Triethylamine

-

Solvent: DMF

-

Time: 12 hours

This method is advantageous for introducing diverse substituents on the indole ring, enabling structural modularity.

Hydrochloride Salt Formation and Dihydrate Crystallization

Acidification and Salt Precipitation

The free base, 3-amino-1-methylindolin-2-one, is dissolved in anhydrous methanol, and hydrochloric acid (HCl) is added dropwise at 0–5°C. The resulting hydrochloride salt precipitates and is isolated via filtration.

Critical Parameters:

Crystallization as the Dihydrate

The hydrochloride salt is recrystallized from a mixed solvent system (e.g., water:isopropanol, 1:3) to obtain the dihydrate form. Slow evaporation at 4°C ensures incorporation of two water molecules into the crystal lattice.

Crystallization Data:

-

Solvent System: Water/isopropanol

-

Temperature: 4°C

-

Crystal Structure: Monoclinic, space group P2₁/c (confirmed by SCXRD)

Industrial-Scale Production

Continuous Flow Hydrogenation

Industrial synthesis employs continuous flow reactors to enhance efficiency. Using Pd/C-packed columns , hydrogen gas is circulated through a solution of 3-(hydroxyimino)-1-methylindolin-2-one in methanol at 50°C. The process achieves a throughput of 50 kg/day with a yield of 88%.

Advantages:

-

Reduced reaction time (2 hours vs. 10 hours in batch)

-

Consistent product quality (99.5% purity)

Waste Minimization Strategies

-

Solvent Recovery: Methanol is distilled and reused, reducing waste by 70%.

-

Catalyst Regeneration: Pd/C is reactivated via oxidative treatment, extending usability to 10 cycles.

Comparative Analysis of Synthetic Methods

Characterization and Quality Control

Spectroscopic Validation

Thermal Analysis

-

TGA: Weight loss at 100–120°C corresponds to dehydration (theoretical 15.4% for 2H₂O; observed 15.1%).

Challenges and Mitigation

Byproduct Formation

Chemical Reactions Analysis

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-one derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHNO·HCl·2HO

- Molecular Weight: 235.68 g/mol

- CAS Number: 121974-35-4

- Appearance: Solid form, typically white to off-white in color.

Medicinal Chemistry Applications

1. Anticancer Research

AMDI has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated that AMDI effectively inhibited the proliferation of human breast cancer cells through modulation of key signaling pathways .

2. Neuroprotective Effects

Research indicates that AMDI may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of AMDI resulted in reduced neuronal apoptosis and improved cognitive function. This suggests potential applications in treating conditions such as Alzheimer's disease .

3. Antimicrobial Activity

AMDI has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that AMDI exhibits significant antibacterial activity, particularly against Gram-positive bacteria, which could lead to new antibiotic formulations .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of AMDI make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating AMDI into device architecture enhances charge transport efficiency .

2. Polymer Composites

AMDI can be used as a functional additive in polymer composites to improve mechanical properties and thermal stability. Studies have demonstrated that incorporating AMDI into polymer matrices results in enhanced strength and durability, making it valuable for industrial applications .

Biochemical Applications

1. Enzyme Inhibition

AMDI has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is critical in DNA synthesis and repair processes. This inhibition could have implications for developing new therapeutic agents targeting metabolic disorders .

2. Drug Delivery Systems

The solubility and stability of AMDI make it an attractive candidate for drug delivery systems. Research indicates that AMDI can be formulated into nanoparticles that enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous indol-2-one derivatives:

Functional and Pharmacological Insights

- Substituent Effects: The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs (e.g., 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride) . Methoxy groups (e.g., ) introduce electron-donating effects, altering receptor binding kinetics .

- Hydration State: Dihydrate forms (e.g., target compound, harmol hydrochloride dihydrate) improve aqueous solubility compared to anhydrous analogs, critical for oral bioavailability . Ziprasidone’s monohydrate form exemplifies how hydration stabilizes APIs during storage .

- Therapeutic Potential: Indol-2-one derivatives with complex substituents (e.g., ziprasidone) target dopamine and serotonin receptors, indicating CNS applications . Amino-substituted variants (e.g., target compound) may serve as precursors for kinase inhibitors or neuroactive agents .

Q & A

Q. What are the recommended synthetic routes for 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate, and how do reaction conditions influence yield?

Methodological Answer: Synthetic optimization for indole derivatives often involves multi-step reactions, including cyclization and amination. For example, demonstrates the use of data-driven approaches to evaluate reaction parameters (e.g., temperature, catalysts, and solvent systems) for indole-based compounds, achieving yields up to 68% under optimized conditions. Researchers should systematically vary parameters such as pH (neutral to mildly acidic) and reaction time, monitoring intermediates via TLC or HPLC. Reductive amination or nucleophilic substitution may be applicable for introducing the methylamine group, with yields dependent on stoichiometric ratios and purity of precursors .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS-TOF) and nuclear magnetic resonance (NMR) are critical. highlights the use of -NMR and -NMR to confirm structural features like indole ring protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm). HRMS-TOF can validate molecular weight (e.g., [M+H] peaks) with precision ≤2 ppm. Purity should be assessed via reverse-phase HPLC (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

Methodological Answer: Adhere to protocols in : wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis to avoid inhalation of fine powders. In case of skin contact, wash immediately with soap and water (). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indole derivatives like this compound?

Methodological Answer: Contradictions often arise from assay variability or impurity-driven artifacts. Replicate studies using standardized protocols (e.g., ’s use of one-way ANOVA to validate antioxidant activity). Perform orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. Cross-validate results with structurally analogous compounds (e.g., ’s Flt3 inhibitors) and quantify batch-to-batch purity via LC-MS to rule out confounding factors .

Q. What strategies optimize the compound's stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies: expose the compound to pH 1–13 buffers at 25°C and 40°C, sampling at intervals (e.g., 0, 7, 30 days). Monitor degradation via UV-Vis spectroscopy (λ~270 nm for indole chromophores) and quantify by HPLC. ’s thermal data (e.g., 68% yield at 68°C) suggests moderate thermal stability, but prolonged heating may induce hydrolysis. Lyophilization or formulation with cyclodextrins can enhance aqueous stability .

Q. What mechanistic insights can be gained from studying the compound's interactions with specific enzymes or receptors?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs, referencing ’s ATP-competitive inhibition models. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (). For enzyme assays, employ fluorogenic substrates (e.g., AMC-labeled peptides) and correlate inhibition with IC values under physiological pH and ionic strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.